acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol is a chemical compound with a complex structure that includes an acetic acid moiety and a phenolic group substituted with an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol typically involves multiple steps. One common method includes the reaction of 2,3,6-trimethylphenol with an epoxide, such as ®-glycidol, under acidic or basic conditions to form the oxirane ring. The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Diols and alcohols.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
Acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol involves its interaction with various molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in the modulation of enzyme activities and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-, acetate: Similar structure but lacks the oxirane ring.
2,3,6-Trimethylphenol: Lacks the oxirane and acetic acid moieties.
4-Hydroxy-3-methoxybenzaldehyde: Contains a phenolic group but different substituents.
Properties
CAS No. |
830320-57-5 |
---|---|
Molecular Formula |
C14H20O5 |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol |
InChI |
InChI=1S/C12H16O3.C2H4O2/c1-7-4-11(15-6-10-5-14-10)8(2)9(3)12(7)13;1-2(3)4/h4,10,13H,5-6H2,1-3H3;1H3,(H,3,4)/t10-;/m1./s1 |
InChI Key |
NIQYRVHLGOJTEJ-HNCPQSOCSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1O)C)C)OC[C@H]2CO2.CC(=O)O |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)OCC2CO2.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.